

1-Benzothiophene-3-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Benzothiophene-3-carbaldehyde**

Cat. No.: **B160397**

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties and Applications of **1-Benzothiophene-3-carbaldehyde**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-benzothiophene-3-carbaldehyde**, a pivotal heterocyclic aldehyde in synthetic and medicinal chemistry. We will delve into its core chemical properties, spectroscopic profile, principal synthetic methodologies, and characteristic reactivity. Furthermore, this document will explore its significant role as a versatile building block in the development of novel therapeutic agents and advanced organic materials, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

1-Benzothiophene-3-carbaldehyde, also known as benzo[b]thiophene-3-carboxaldehyde, is an organic compound featuring a benzothiophene core with an aldehyde group at the 3-position.^[1] This fused aromatic heterocyclic system, composed of a benzene ring and a thiophene ring, is a privileged scaffold in medicinal chemistry due to its structural similarities to biologically active molecules.^[2] The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, making it a valuable intermediate in organic synthesis.^[1] ^[3]

Table 1: Physicochemical Properties of **1-Benzothiophene-3-carbaldehyde**

Property	Value	Source
CAS Number	5381-20-4	[4]
Molecular Formula	C ₉ H ₆ OS	[4]
Molecular Weight	162.21 g/mol	[4]
Appearance	White to off-white or orange solid/crystal	[1]
Melting Point	53-58 °C	[1][5]
Boiling Point	166 °C at 20 mmHg	[5]
Topological Polar Surface Area	45.3 Å ²	[4]

Spectroscopic Characterization

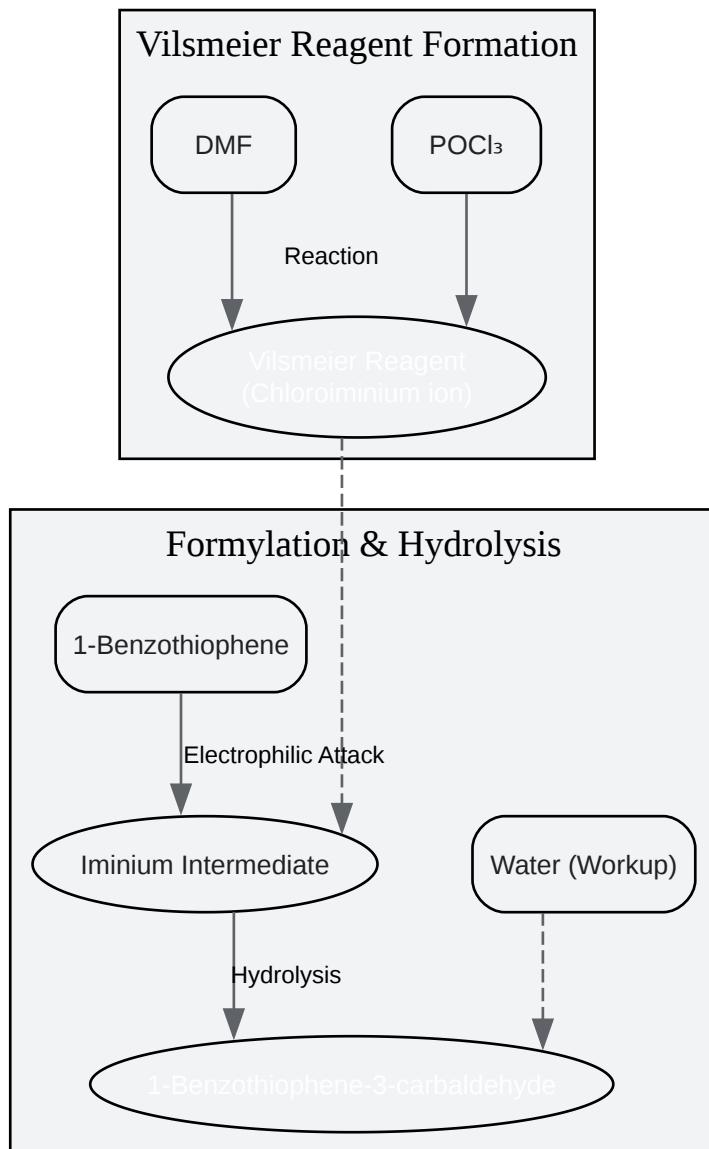
Spectroscopic analysis is fundamental to confirming the identity and purity of **1-benzothiophene-3-carbaldehyde**. The key spectral features are summarized below.

Table 2: Spectroscopic Data for **1-Benzothiophene-3-carbaldehyde**

Technique	Key Signals and Interpretation	Source(s)
¹ H NMR (400 MHz, CDCl ₃)	δ 10.13 (s, 1H, -CHO), 8.68 (d, 1H), 8.31 (s, 1H), 7.88 (d, 1H), 7.48 (m, 2H)	[6]
¹³ C NMR (101 MHz, CDCl ₃)	δ 185.5 (C=O), 143.4, 140.5, 136.5, 135.2, 126.2, 124.9, 122.5	[6]
IR Spectroscopy	~1672 cm ⁻¹ (C=O stretch), ~2826 cm ⁻¹ (Aldehydic C-H stretch)	[7]
Mass Spectrometry	Exact Mass: 162.0139 Da; LRMS (ESI): m/z [M+H] ⁺ found [4][6] at 162.9	

The proton NMR spectrum is characterized by a distinct singlet at approximately 10.13 ppm, which is indicative of the aldehyde proton.[6] The carbon NMR shows the aldehydic carbon signal downfield at around 185.5 ppm.[6] The IR spectrum prominently displays a strong absorption band for the carbonyl (C=O) stretch.[7]

Synthesis Methodologies


1-Benzothiophene-3-carbaldehyde is produced synthetically, as it does not occur naturally.[1] The most prevalent methods involve the formylation of the electron-rich benzothiophene ring.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][8] The reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a mild electrophile.[8][9]

Causality Behind Experimental Choices: The benzothiophene ring is sufficiently electron-rich to be attacked by the Vilsmeier reagent, which is a weaker electrophile than those used in Friedel-

Crafts acylations.[9] This allows for formylation under relatively mild conditions. The reaction is regioselective, with substitution occurring at the electron-rich 3-position of the benzothiophene nucleus.

[Click to download full resolution via product page](#)

Caption: Vilsmeier-Haack reaction workflow for synthesis.

Experimental Protocol: Vilsmeier-Haack Formylation

- Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) in a suitable solvent like dichloromethane (DCM) to 0 °C.
- Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while stirring. The formation of the Vilsmeier reagent (a chloroiminium salt) is typically observed as the mixture becomes a thick slurry or solid.[9][10]
- Substrate Addition: Add a solution of 1-benzothiophene in the same solvent to the Vilsmeier reagent mixture at 0 °C.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).[8]
- Workup: Carefully pour the reaction mixture onto crushed ice and add an aqueous solution of a base (e.g., sodium acetate or sodium hydroxide) to hydrolyze the intermediate iminium salt.[8]
- Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield the final aldehyde.[8]

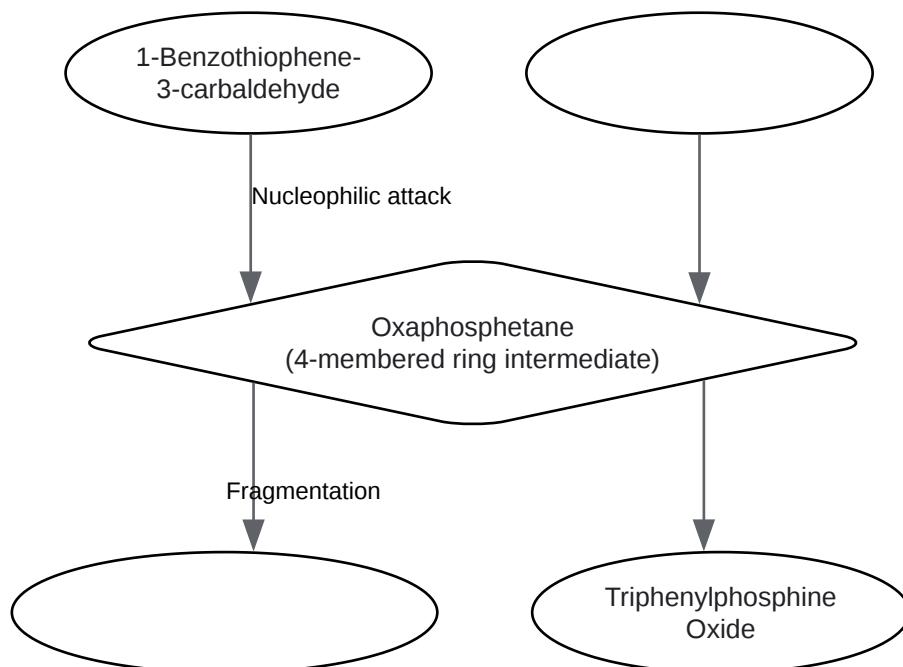
Formylation via Organolithium Intermediate

An alternative route involves a halogen-metal exchange followed by quenching with a formylating agent.

Experimental Protocol: Lithiation and Formylation

- Lithiation: Dissolve 3-bromobenzo[b]thiophene in dry diethyl ether and cool the solution to -70 °C under an inert atmosphere.[11]
- Halogen-Metal Exchange: Add a solution of n-butyllithium in hexanes dropwise to the cooled solution. Stir for approximately 30 minutes to generate the 3-lithio-1-benzothiophene intermediate.[11]

- Formylation: Add dry dimethylformamide (DMF) to the reaction mixture and continue stirring at -70 °C for several hours.[11]
- Quenching and Workup: Allow the mixture to warm and then quench by adding 1N hydrochloric acid.[11]
- Extraction & Isolation: Separate the organic and aqueous layers. Extract the aqueous layer with ether. Combine the organic extracts, dry over magnesium sulfate, and evaporate the solvent in vacuo to obtain the crude product.[11]


Chemical Reactivity and Synthetic Utility

The aldehyde group at the C-3 position is the primary site of reactivity, enabling a wide array of synthetic transformations to build molecular complexity.

Wittig Reaction

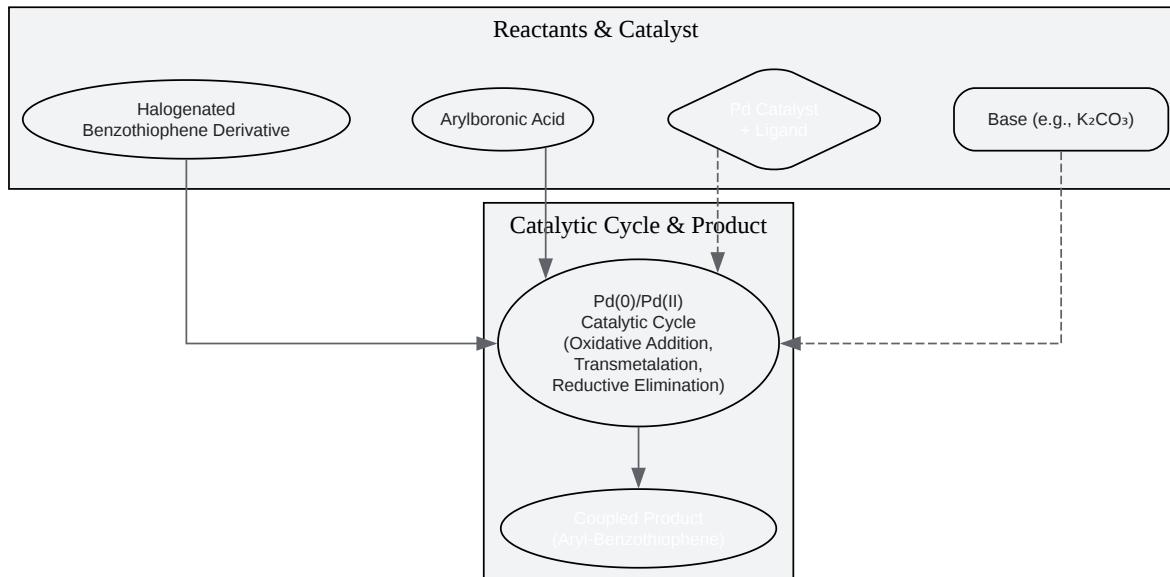
The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[12][13] This reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[12]

Causality Behind Experimental Choices: The Wittig reaction provides unambiguous control over the location of the newly formed double bond, which is a significant advantage over elimination reactions that can yield mixtures of isomers.[13] The choice of a stabilized or unstabilized ylide can influence the stereoselectivity (E/Z) of the resulting alkene.

[Click to download full resolution via product page](#)

Caption: General workflow of the Wittig reaction.

Experimental Protocol: General Wittig Olefination


- **Ylide Preparation (if not commercially available):** React an appropriate organohalide with triphenylphosphine to form a phosphonium salt. Treat the phosphonium salt with a base (e.g., n-BuLi, NaH, or NaOH) to generate the ylide.[12]
- **Reaction Setup:** In a reaction vessel under an inert atmosphere, dissolve **1-benzothiophene-3-carbaldehyde** in a suitable anhydrous solvent (e.g., THF, DCM).
- **Addition of Ylide:** Add the prepared Wittig reagent to the aldehyde solution. The reaction is often carried out at room temperature or with gentle heating.
- **Monitoring:** Stir the mixture for the required time (typically from 15 minutes to several hours), monitoring the reaction's progress by TLC.[12]
- **Workup and Purification:** After completion, the reaction mixture is worked up to remove the triphenylphosphine oxide byproduct. This often involves extraction and purification by column chromatography or recrystallization.[12]

Suzuki-Miyaura Cross-Coupling

While the aldehyde itself does not directly participate, it is a precursor to substrates for Suzuki coupling. For instance, the benzothiophene ring can be halogenated and then used in a Suzuki reaction. More commonly, the aldehyde is first converted to another functional group (e.g., a triflate or halide) if coupling at the 3-position is desired. However, if a halogen is present elsewhere on the ring, such as in 3-formyl-7-chloro-1-benzothiophene, the aldehyde serves as a key directing or modifying group while the Suzuki coupling occurs at the halogenated site.[\[14\]](#)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide or triflate.[\[14\]](#)

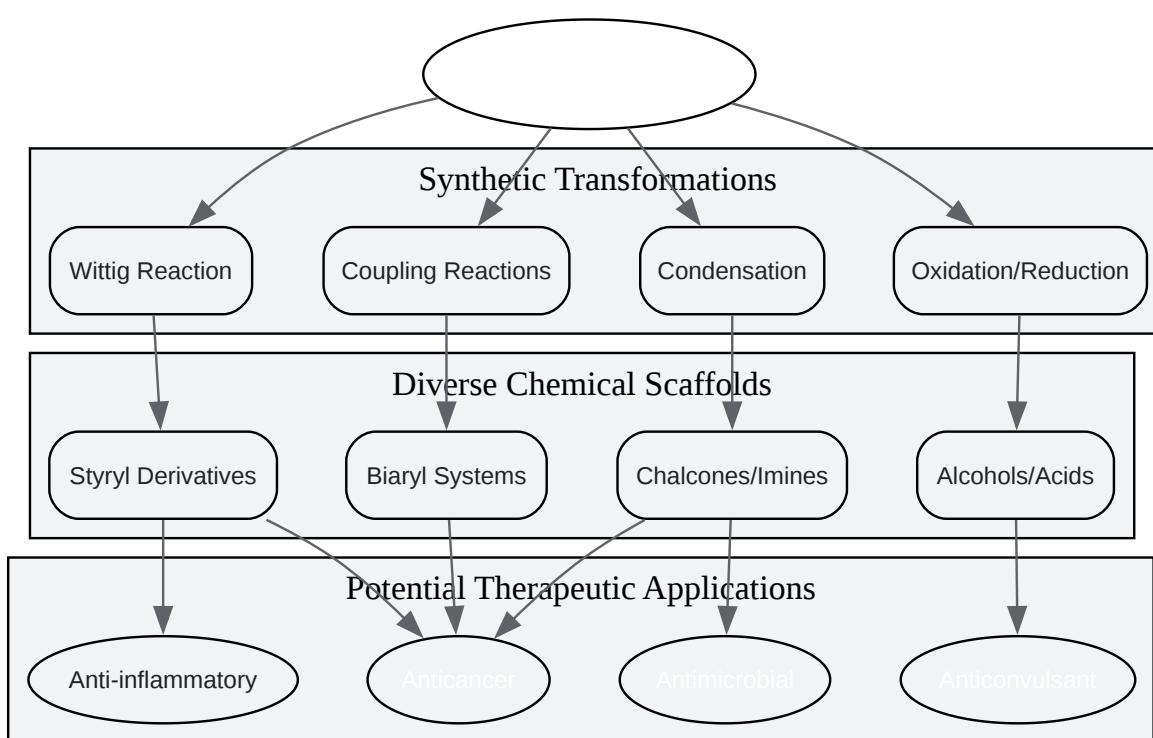
Causality Behind Experimental Choices: This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids.[\[15\]](#)[\[16\]](#) The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol: General Suzuki Coupling

- Reaction Setup: In a Schlenk flask, combine the halogenated benzothiophene derivative (e.g., 3-bromo-1-benzothiophene, which can be derived from the aldehyde), the arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).[\[14\]](#)
- Catalyst Addition: Add the palladium catalyst (e.g., Palladium(II) acetate, 2 mol%) and a suitable phosphine ligand (e.g., triphenylphosphine, 8 mol%).[\[14\]](#)
- Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-dioxane and water.[\[14\]](#)


- Degassing: Seal the flask and thoroughly degas the mixture, for instance, by bubbling argon through it for 15-20 minutes.[14]
- Reaction: Heat the mixture in a preheated oil bath (e.g., at 90-100 °C) with vigorous stirring for 12-24 hours.[14]
- Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Applications in Medicinal Chemistry and Drug Development

The benzothiophene scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic properties.[2][17] **1-Benzothiophene-3-carbaldehyde** serves as a crucial starting material for accessing novel derivatives with therapeutic potential.[1][18]

Its derivatives have been investigated as:

- Anticancer Agents: Used in the synthesis of quinazolinone derivatives that act as potent anti-tubulin agents.[19]
- Antiseizure and Antinociceptive Agents: The related benzo[b]thiophene-2-carbaldehyde is a precursor for pyrrolidine-2,5-dione derivatives with significant antiseizure and analgesic effects.[20]
- PPAR Activators: Benzothiophene derivatives synthesized from related intermediates can activate peroxisome proliferator-activated receptors (PPARs), which are targets for treating metabolic diseases.[21]
- Anthelmintic Agents: The benzothiophene nucleus has been combined with other heterocycles like benzothiazole to create compounds with anthelmintic activity.[22]

[Click to download full resolution via product page](#)

Caption: Role as a scaffold for drug discovery.

Conclusion

1-Benzothiophene-3-carbaldehyde is a compound of significant scientific interest, underpinned by its versatile chemical reactivity and its foundational role in the synthesis of complex molecules. Its well-defined physicochemical and spectroscopic properties make it a reliable building block for both academic and industrial research. The robust synthetic routes to its preparation, coupled with the aldehyde's susceptibility to a range of transformations, ensure its continued importance in the fields of organic synthesis, materials science, and particularly in the rational design of novel drug candidates. This guide has provided a technical framework for understanding and utilizing this valuable chemical intermediate.

References

- PubChem. (n.d.). **1-Benzothiophene-3-carbaldehyde**. National Center for Biotechnology Information.

- Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- PrepChem.com. (n.d.). Preparation of benzo[b]thiophene-3-carboxaldehyde.
- Chemsoc. (2023). **1-Benzothiophene-3-carbaldehyde**.
- ChemBK. (2024). BENZOTHIOPHENE-3-CARBOXALDEHYDE.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0006115).
- Oakwood Chemical. (n.d.). **1-Benzothiophene-3-carbaldehyde**.
- International Journal of Research in Pharmaceutical and Nano Sciences. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzothiophene: Assorted Bioactive Effects.
- University of Missouri–St. Louis. (n.d.). A Solvent Free Wittig Reaction.
- MDPI. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. *Molecules*, 27(19), 6598.
- Google Patents. (2003). US20030109570A1 - Benzothiophene derivatives and medicinal use thereof.
- PubMed. (2025). Design, Synthesis, Biocompatibility, molecular docking and molecular dynamics studies of novel Benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc Domains. *Bioorganic Chemistry*.
- PubMed. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. *European Journal of Medicinal Chemistry*, 139, 820-844.
- PubMed. (2010). New cyclopalladated benzothiophenes: a catalyst precursor for the Suzuki coupling of deactivated aryl chlorides. *Dalton Transactions*, 39(4), 1046-1055.
- University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- University of Georgia. (n.d.). Comparison of Traditional and Alternative Wittig Reactions.
- MDPI. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. *Molecules*, 21(10), 1335.
- SlideShare. (2013). Green chemistry, The Wittig Reaction.
- Wisdomlib. (n.d.). Synthesis and screening of new benzothiophene derivatives.
- University of California, Santa Barbara. (n.d.). Solvent Free Wittig Reactions.
- PubMed. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. *The Journal of Organic Chemistry*, 73(9),

3616-3619.

- University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
- ResearchGate. (2014). Benzo[b]thiophene-2-carbaldehyde.
- NIST. (n.d.). Benzo[b]thiophene. NIST Chemistry WebBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [wap.guidechem.com]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. 1-Benzothiophene-3-carbaldehyde | C9H6OS | CID 227328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. jk-sci.com [jk-sci.com]
- 11. prepchem.com [prepchem.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uwindsor.ca [uwindsor.ca]

- 17. ijpsjournal.com [ijpsjournal.com]
- 18. 1-Benzothiophene-3-carbaldehyde | 5381-20-4 [chemicalbook.com]
- 19. 1-Benzothiophene-3-carbaldehyde | CAS#:5381-20-4 | Chemsric [chemsrc.com]
- 20. mdpi.com [mdpi.com]
- 21. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents [patents.google.com]
- 22. Synthesis and screening of new benzothiophene derivatives. [wisdomlib.org]
- To cite this document: BenchChem. [1-Benzothiophene-3-carbaldehyde chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b160397#1-benzothiophene-3-carbaldehyde-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com